Disodium 4,4'-bis((4-(3-chloro-2-hydroxypropoxy)phenyl)azo)stilbene-2,2'-disulphonate
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Overview
Description
Disodium 4,4’-bis((4-(3-chloro-2-hydroxypropoxy)phenyl)azo)stilbene-2,2’-disulphonate is a synthetic organic compound known for its vibrant color and use as a dye. It belongs to the class of azo dyes, which are characterized by the presence of one or more azo groups (-N=N-) linking aromatic rings. This compound is widely used in various industries, including textiles, paper, and plastics, due to its excellent dyeing properties and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Disodium 4,4’-bis((4-(3-chloro-2-hydroxypropoxy)phenyl)azo)stilbene-2,2’-disulphonate typically involves the following steps:
Diazotization: An aromatic amine is treated with nitrous acid to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with another aromatic compound containing hydroxyl or amino groups to form the azo compound.
Sulfonation: The resulting azo compound is sulfonated to introduce sulfonic acid groups, which enhance the solubility of the dye in water.
Neutralization: The sulfonic acid groups are neutralized with sodium hydroxide to form the disodium salt.
Industrial Production Methods
In industrial settings, the production of Disodium 4,4’-bis((4-(3-chloro-2-hydroxypropoxy)phenyl)azo)stilbene-2,2’-disulphonate is carried out in large reactors under controlled conditions to ensure high yield and purity. The process involves precise temperature control, pH adjustment, and the use of catalysts to optimize the reaction rates.
Chemical Reactions Analysis
Types of Reactions
Disodium 4,4’-bis((4-(3-chloro-2-hydroxypropoxy)phenyl)azo)stilbene-2,2’-disulphonate undergoes various chemical reactions, including:
Oxidation: The azo groups can be oxidized to form nitro compounds.
Reduction: The azo groups can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or zinc in acidic conditions are used.
Substitution: Electrophilic reagents like bromine or nitric acid are employed under controlled conditions.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Disodium 4,4’-bis((4-(3-chloro-2-hydroxypropoxy)phenyl)azo)stilbene-2,2’-disulphonate has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in the synthesis of other complex organic compounds.
Biology: Employed in staining techniques for microscopy to visualize cellular components.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to bind to various biomolecules.
Industry: Widely used as a dye in textiles, paper, and plastics for its vibrant color and stability.
Mechanism of Action
The mechanism of action of Disodium 4,4’-bis((4-(3-chloro-2-hydroxypropoxy)phenyl)azo)stilbene-2,2’-disulphonate involves its interaction with molecular targets through its azo groups and aromatic rings. The compound can form hydrogen bonds, van der Waals interactions, and π-π stacking with various biomolecules, leading to changes in their structure and function. These interactions are crucial for its applications in staining and drug delivery.
Comparison with Similar Compounds
Disodium 4,4’-bis((4-(3-chloro-2-hydroxypropoxy)phenyl)azo)stilbene-2,2’-disulphonate can be compared with other azo dyes, such as:
Disodium 4,4’-bis(2-sulfostyryl)biphenyl: Another widely used dye with similar applications but different structural features.
Disodium 4,4’-bis(4-aminostyryl)biphenyl: Known for its use in optical brighteners and different reactivity due to the presence of amino groups.
The uniqueness of Disodium 4,4’-bis((4-(3-chloro-2-hydroxypropoxy)phenyl)azo)stilbene-2,2’-disulphonate lies in its specific structural features, such as the presence of chloro and hydroxypropoxy groups, which impart distinct chemical and physical properties.
Properties
CAS No. |
85136-26-1 |
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Molecular Formula |
C32H28Cl2N4Na2O10S2 |
Molecular Weight |
809.6 g/mol |
IUPAC Name |
disodium;5-[[4-(3-chloro-2-hydroxypropoxy)phenyl]diazenyl]-2-[(E)-2-[4-[[4-(3-chloro-2-hydroxypropoxy)phenyl]diazenyl]-2-sulfonatophenyl]ethenyl]benzenesulfonate |
InChI |
InChI=1S/C32H30Cl2N4O10S2.2Na/c33-17-27(39)19-47-29-11-7-23(8-12-29)35-37-25-5-3-21(31(15-25)49(41,42)43)1-2-22-4-6-26(16-32(22)50(44,45)46)38-36-24-9-13-30(14-10-24)48-20-28(40)18-34;;/h1-16,27-28,39-40H,17-20H2,(H,41,42,43)(H,44,45,46);;/q;2*+1/p-2/b2-1+,37-35?,38-36?;; |
InChI Key |
GFJFEEUXJOGYSX-JFIZIBHASA-L |
Isomeric SMILES |
C1=CC(=CC=C1N=NC2=CC(=C(C=C2)/C=C/C3=C(C=C(C=C3)N=NC4=CC=C(C=C4)OCC(CCl)O)S(=O)(=O)[O-])S(=O)(=O)[O-])OCC(CCl)O.[Na+].[Na+] |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=CC(=C(C=C2)C=CC3=C(C=C(C=C3)N=NC4=CC=C(C=C4)OCC(CCl)O)S(=O)(=O)[O-])S(=O)(=O)[O-])OCC(CCl)O.[Na+].[Na+] |
Origin of Product |
United States |
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